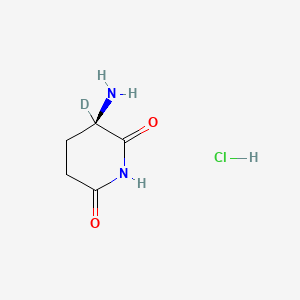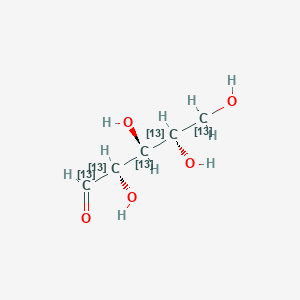
D-Ribose(mixture of isomers)-13c5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose (mixture of isomers)-13c5 is a labeled form of D-Ribose, a naturally occurring sugar that plays a crucial role in the energy production within cells. This compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose (mixture of isomers)-13c5 typically involves the incorporation of carbon-13 into the ribose molecule. This can be achieved through the fermentation of glucose in the presence of carbon-13 labeled substrates. The process involves multiple steps, including isomerization and purification to ensure the correct incorporation of the isotope .
Industrial Production Methods: Industrial production of D-Ribose (mixture of isomers)-13c5 involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that can efficiently incorporate carbon-13 into the ribose structure. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribose (mixture of isomers)-13c5 undergoes several types of chemical reactions, including:
Oxidation: D-Ribose can be oxidized to form ribonic acid.
Reduction: Reduction of D-Ribose leads to the formation of ribitol.
Substitution: D-Ribose can participate in substitution reactions, particularly in the formation of glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acid catalysts such as hydrochloric acid are used in glycoside formation.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various glycosides.
Applications De Recherche Scientifique
D-Ribose (mixture of isomers)-13c5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding cellular energy production.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing cellular energy levels
Industry: Utilized in the production of various biochemicals and pharmaceuticals.
Mécanisme D'action
D-Ribose (mixture of isomers)-13c5 exerts its effects primarily through its role in the synthesis of adenosine triphosphate (ATP), the energy currency of the cell. It participates in the pentose phosphate pathway, leading to the production of ribose-5-phosphate, a precursor for nucleotide synthesis. This enhances the overall energy production in cells, particularly in tissues with high energy demands such as the heart and muscles .
Comparaison Avec Des Composés Similaires
D-Glucose: Another important sugar involved in energy metabolism.
D-Mannose: Similar in structure but differs in its metabolic pathways.
D-Xylose: A five-carbon sugar like D-Ribose but with different applications.
Uniqueness: D-Ribose (mixture of isomers)-13c5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its role in ATP synthesis and energy production also sets it apart from other sugars, making it particularly valuable in medical and biochemical research .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
155.09 g/mol |
Nom IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
PYMYPHUHKUWMLA-HWVHBAICSA-N |
SMILES isomérique |
[13CH2]([13C@H]([13C@H]([13C@H]([13CH]=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


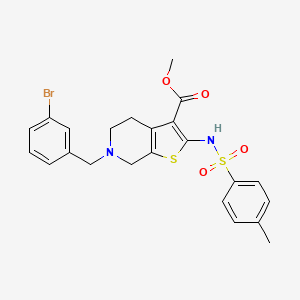
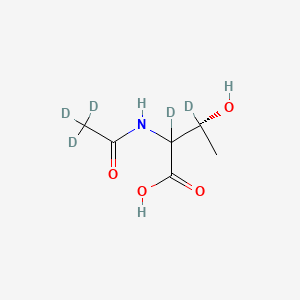
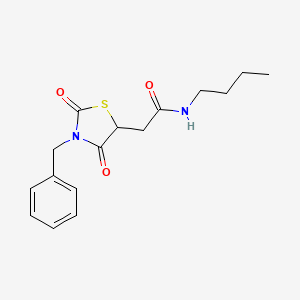
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
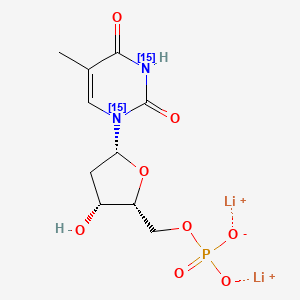

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)

